molecular formula C12H16N2O2S B3039794 2-Tosyl-2,6-diazaspiro[3.3]heptane CAS No. 1333960-25-0

2-Tosyl-2,6-diazaspiro[3.3]heptane

Cat. No.: B3039794
CAS No.: 1333960-25-0
M. Wt: 252.33
InChI Key: GOQYFDVOQJGXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tosyl-2,6-diazaspiro[33]heptane is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂O₂S It is characterized by a spirocyclic structure, which includes a tosyl group attached to a diazaspiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tosyl-2,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between dichloroketene and olefins through [2+2] cycloadditions can yield spiro compounds, although this method often results in low to moderate yields and requires chromatography for purification . Another approach involves double substitution reactions between di-electrophiles and di-nucleophiles, which can offer higher yields and may not require purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tosyl-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while reduction reactions can produce simpler amine compounds.

Scientific Research Applications

2-Tosyl-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tosyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets through its spirocyclic structure. The tosyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tosyl-2,6-diazaspiro[3.3]heptane is unique due to its specific spirocyclic structure and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-2,6-diazaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-13-7-12/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQYFDVOQJGXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 2
2-Tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 3
Reactant of Route 3
2-Tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 4
Reactant of Route 4
2-Tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 5
Reactant of Route 5
2-Tosyl-2,6-diazaspiro[3.3]heptane
Reactant of Route 6
Reactant of Route 6
2-Tosyl-2,6-diazaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.